molecular formula C7H2Cl3F3O2S B071564 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 175205-76-2

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B071564
CAS RN: 175205-76-2
M. Wt: 313.5 g/mol
InChI Key: MRGIKDMKHORAMU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 280.6 . It is a white or pale yellow low melting solid .


Synthesis Analysis

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be achieved by using p-Chlorobenzotrifluoride as the starting material. This material is subjected to a halogenation reaction and an ammoniation reaction. The desired product is obtained through the separation of reaction products .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be represented by the InChI code: 1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H .


Chemical Reactions Analysis

This compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E-vinyl sulfone .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a white or pale yellow low melting solid . Its molecular weight is 280.6 .

Scientific Research Applications

Synthesis of β-Arylated Thiophenes

This compound is used in the synthesis of β-arylated thiophenes through palladium-catalyzed desulfitative arylation . This process is significant in the field of organic electronics, as thiophenes are key components in the production of organic semiconductors.

Preparation of 2,5-Diarylated Pyrroles

Similarly, it serves as a precursor for the creation of 2,5-diarylated pyrroles . Pyrroles are important heterocycles in medicinal chemistry, often found in molecules with biological activity.

Nucleophilic Substitution Reactions

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: can participate in nucleophilic substitution reactions (SN1 and SN2), which are pivotal in creating a wide range of organic compounds .

Radical Reactions

This chemical is also involved in radical reactions, particularly in the generation of free radicals at the benzylic position, which can lead to various chain reactions in synthetic pathways .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . In case of ingestion, it is advised not to induce vomiting and to call a physician immediately . If inhaled, the victim should be moved to fresh air and given oxygen if breathing is difficult .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy of the compound’s action.

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGIKDMKHORAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371663
Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
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Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

175205-76-2
Record name 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
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Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-76-2
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